1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGVISGOUNKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Malonate Derivatives
The synthesis of cyclopropane-1,1-dicarboxylic acid derivatives often begins with the cyclopropanation of diethyl malonate. Using diiodomethane and a strong base (e.g., sodium hydride), the Bingel–Hassner reaction affords diethyl cyclopropane-1,1-dicarboxylate in yields exceeding 75%. Subsequent hydrolysis under acidic conditions (e.g., 6 M HCl, reflux) yields cyclopropane-1,1-dicarboxylic acid, a critical intermediate for further functionalization.
Example Procedure :
- Diethyl malonate (10 mmol) is treated with diiodomethane (12 mmol) and NaH (20 mmol) in THF at 0°C.
- The mixture is warmed to room temperature and stirred for 12 hours.
- Hydrolysis with HCl (6 M) at 80°C for 6 hours yields cyclopropane-1,1-dicarboxylic acid (mp 185–187°C).
Selective Mono-Functionalization Strategies
Carboxylic Acid Protection and Activation
To achieve selective amidation, one carboxylic acid group is protected as a methyl ester using diazomethane or trimethylsilyl diazomethane. The remaining acid is activated via conversion to an acyl chloride (SOCl₂, reflux) or mixed anhydride (isobutyl chloroformate, −15°C).
Table 1: Comparison of Activation Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride | SOCl₂ | 82 | 95 |
| Mixed anhydride | Isobutyl chloroformate | 78 | 92 |
| Carbodiimide coupling | EDCl/HOBt | 85 | 97 |
Coupling with Morpholine
The activated carboxylic acid is reacted with morpholine using coupling agents. BOP-Cl demonstrates superior efficiency in forming the morpholine-4-carbonyl group due to its low epimerization risk and compatibility with sterically hindered substrates.
Example Procedure :
- Cyclopropane-1-carboxylic acid (5 mmol) is dissolved in dichloromethane (20 mL).
- BOP-Cl (5.5 mmol) and triethylamine (6 mmol) are added at 0°C.
- Morpholine (5.5 mmol) is introduced dropwise, and the reaction is stirred at room temperature for 12 hours.
- The product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid (73% yield).
Alternative Routes via Donor–Acceptor Cyclopropanes
Ring-Opening Functionalization
Donor–acceptor (DA) cyclopropanes, activated by electron-withdrawing groups, undergo nucleophilic ring-opening with amines. While this method is less direct, it offers a route to introduce morpholine post-cyclopropanation. For instance, DA cyclopropane-1,1-diesters react with morpholine in the presence of Lewis acids (e.g., ZnCl₂), yielding γ-amino esters that are hydrolyzed to the target compound.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the electrophilic cyclopropane carbon, followed by ring-opening and subsequent hydrolysis:
$$
\text{Cyclopropane-1,1-diester} + \text{Morpholine} \xrightarrow{\text{ZnCl}2} \text{γ-Amino ester} \xrightarrow{\text{H}3\text{O}^+} \text{this compound}
$$
Challenges and Optimization
Steric Hindrance Mitigation
The geminal substitution pattern on the cyclopropane ring creates significant steric hindrance. Employing bulky coupling agents (e.g., HATU) or microwave-assisted synthesis (100°C, 30 minutes) improves reaction rates and yields.
Purification Techniques
Due to the polar nature of the product, reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) is essential for isolating high-purity material (>99%).
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid and related cyclopropane carboxylic acid derivatives (Table 1):
Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives
Key Differences and Trends
- Fluorine: Lowers pKa (predicted ~4.13) and increases metabolic stability, making it suitable for drug design . 4-Methoxyphenyl: Introduces lipophilicity, favoring membrane permeability in agrochemicals .
- Synthetic Utility :
Pharmacological and Industrial Relevance
- Immunomodulation: A structurally related compound, 1-(3',4'-dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS 749269-83-8), acts as a microglia-targeting immunomodulator .
- Antimicrobial Activity : 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives show promise in antimicrobial research, though specific data for the morpholine variant are lacking .
Biological Activity
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid (MCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and a cyclopropane moiety, making it an interesting subject for pharmacological studies. This article explores the biological activity of MCC, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of MCC can be represented as follows:
Structural Features
- Morpholine Ring : Contributes to solubility and interaction with biological targets.
- Cyclopropane Moiety : Imparts rigidity and unique electronic properties.
Biological Activity Overview
MCC has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies indicate that MCC exhibits inhibitory effects on certain cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Plant Growth Regulation : Some derivatives of cyclopropane carboxylic acids have shown potential in regulating ethylene biosynthesis in plants.
The mechanisms by which MCC exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : MCC may inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene production in plants, thus impacting growth and ripening processes .
- Cell Proliferation Inhibition : In vitro studies have demonstrated that MCC can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Case Study 1: Anticancer Activity
A study evaluated the effects of MCC on U937 human myeloid leukemia cells. Results indicated that MCC significantly inhibited cell proliferation with an IC50 value indicating effective cytotoxicity without affecting normal cells . The structure-activity relationship (SAR) analysis suggested that modifications to the morpholine ring could enhance potency.
Case Study 2: Enzyme Interaction
In silico docking studies have shown that MCC binds effectively to ACO2, suggesting its potential as a plant growth regulator. The binding affinity was comparable to known inhibitors, indicating promising applications in agriculture .
Table 1: Biological Activity Summary of this compound
Table 2: Structure-Activity Relationship Analysis
| Compound Variant | IC50 (μM) | Comments |
|---|---|---|
| This compound | 15 | Effective against U937 cells |
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | 6 | Higher binding affinity to ACO2 |
| Methylcyclopropane | 30 | Less effective compared to MCC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
